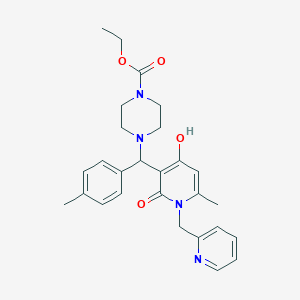

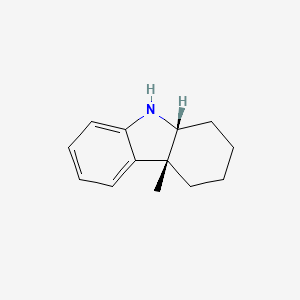

![molecular formula C28H27N5O4 B2980686 2-(4-(4-异丙基苯氧基)-1-氧代-[1,2,4]三唑并[4,3-a]喹喔啉-2(1H)-基)-N-(3-甲氧基苄基)乙酰胺 CAS No. 1189936-40-0](/img/structure/B2980686.png)

2-(4-(4-异丙基苯氧基)-1-氧代-[1,2,4]三唑并[4,3-a]喹喔啉-2(1H)-基)-N-(3-甲氧基苄基)乙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of triazoloquinoxaline derivatives often involves the reaction of easily available 2-hydrazinopyridine and substituted aromatic aldehydes . This method is considered to be mild, efficient, and operationally simple .Chemical Reactions Analysis

Triazoloquinoxalines can undergo various chemical reactions depending on their substituents. For example, they can intercalate with DNA, which means they can insert themselves between the base pairs of the DNA helix .科学研究应用

合成和正性肌力评价

一种合成的相关化合物,用于评估正性肌力活性,显示出作为心脏刺激剂的潜力。在对结构与本化合物类似的化合物进行试验以观察其对离体兔心脏搏出量的影响的研究中观察到了这一点,与 Milrinone 等标准药物相比,显示出有希望的结果 (Li 等人,2008)。

2-[2-(4-苯基[1,2,4]三唑-[4,3-a]喹喔啉-1-基硫代)乙酰胺基]烷酸甲酯的合成

另一项研究重点是合成与三唑喹喔啉部分相连的氨基酸衍生物。这些化合物使用不同的方法合成,并产生了多种衍生物,展示了在药物化学中的多功能性和潜在应用 (Fathalla, 2015)。

2-(4-氧代[1,2,3]三唑并[1,5-a]喹喔啉-5(4H)-基)乙酰胺衍生物的多样化合成

开发了一种类似化合物的衍生物的多样化合成方法,提供了结构多变且复杂的稠合三环支架。这突出了该化合物在生成一系列生物活性分子的潜力 (An 等人,2017)。

腺苷受体中的拮抗特性

一些与本化合物密切相关的 1,2,4-三唑并[1,5-a]喹喔啉衍生物已对其在人 A3 腺苷受体中的拮抗特性进行了研究。这项研究表明了潜在的治疗应用,尤其是在设计选择性受体拮抗剂方面 (Catarzi 等人,2005)。

含酰胺的异喹啉衍生物的结构方面

研究了与该化合物相关的含酰胺衍生物的结构方面,揭示了对其结晶和凝胶形成性质的见解。这可能对材料科学和药物制剂产生影响 (Karmakar 等人,2007)。

作用机制

Target of Action

The primary targets of this compound are DNA and potentially the P300/CBP-associated factor (PCAF) based on the structural similarity to other [1,2,4]triazolo[4,3-a]quinoxaline derivatives . These targets play crucial roles in cellular processes such as DNA replication and transcriptional regulation.

Mode of Action

This compound is believed to interact with its targets through a process known as DNA intercalation . Intercalation involves the insertion of molecules between DNA base pairs, disrupting the DNA double helix structure and interfering with DNA replication and transcription. This can lead to cell cycle arrest and apoptosis, particularly in rapidly dividing cells such as cancer cells .

Biochemical Pathways

The compound’s interaction with DNA and PCAF can affect multiple biochemical pathways. By intercalating DNA, it can disrupt the cell cycle, leading to cell death. Its potential interaction with PCAF, a histone acetyltransferase, could influence gene expression by altering chromatin structure .

Pharmacokinetics

These compounds are typically well-absorbed and distributed throughout the body, metabolized by the liver, and excreted via the kidneys .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the disruption of DNA structure and function, leading to cell cycle arrest and apoptosis . This can result in the inhibition of tumor growth in the case of cancer cells .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. For instance, the compound’s DNA intercalation activity might be affected by the pH and ionic strength of the cellular environment. Additionally, the presence of other drugs could potentially influence its pharmacokinetics and pharmacodynamics through drug-drug interactions .

安全和危害

未来方向

属性

IUPAC Name |

N-[(3-methoxyphenyl)methyl]-2-[1-oxo-4-(4-propan-2-ylphenoxy)-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H27N5O4/c1-18(2)20-11-13-21(14-12-20)37-27-26-31-32(28(35)33(26)24-10-5-4-9-23(24)30-27)17-25(34)29-16-19-7-6-8-22(15-19)36-3/h4-15,18H,16-17H2,1-3H3,(H,29,34) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYENKYOVGUXQBV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)OC2=NC3=CC=CC=C3N4C2=NN(C4=O)CC(=O)NCC5=CC(=CC=C5)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H27N5O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

497.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-(4-isopropylphenoxy)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)-N-(3-methoxybenzyl)acetamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

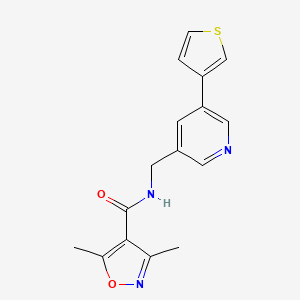

![Methyl 2-[2-(2-nitrobenzoyl)imino-1,3-benzothiazol-3-yl]acetate](/img/structure/B2980606.png)

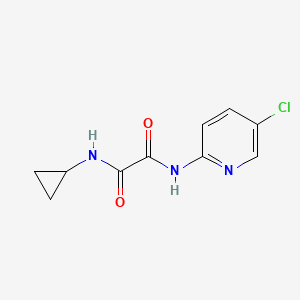

![8-Oxodispiro[3.1.36.14]decane-2-carboxylic acid](/img/structure/B2980607.png)

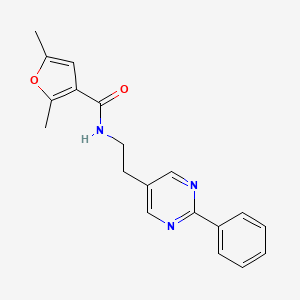

![N-[2-(3,4-dihydroxyphenyl)ethyl]hept-6-ynamide](/img/structure/B2980609.png)

![3-(4-bromobenzyl)-9-(furan-2-ylmethyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2980612.png)

![1'-(furan-3-carbonyl)-3H-spiro[isobenzofuran-1,3'-piperidin]-3-one](/img/structure/B2980615.png)

![2,2,2-trichloro-1-[4-(2-chlorobenzoyl)-1H-pyrrol-2-yl]-1-ethanone](/img/structure/B2980616.png)

![2-{4-[2-(2H-1,3-benzodioxol-5-yl)ethyl]-4-methyl-2,5-dioxoimidazolidin-1-yl}-N-(1-cyanocyclohexyl)-N-methylacetamide](/img/structure/B2980619.png)

![N-(2,4-difluorophenyl)-2-(2,4-dioxo-3-(2-(thiophen-2-yl)ethyl)-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/no-structure.png)